2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]
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Overview
Description
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple dioxolane and furodioxole rings, which contribute to its stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of isopropylidene derivatives and dioxolane intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-1,3-dioxolo[4,5-c]pyran]-7’-ol
- Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose
Uniqueness
What sets 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] apart from similar compounds is its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] |
InChI |
InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
WGCOBUGUSFKJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(O1)COC3C2OC(O3)(C)C)C |
Origin of Product |
United States |
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